Dinitramine: A Technical Guide for Researchers
Dinitramine: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Interactions of the Dinitroaniline Herbicide
Abstract
Dinitramine (N³,N³-diethyl-2,4-dinitro-6-(trifluoromethyl)-1,3-benzenediamine) is a selective, pre-emergent dinitroaniline herbicide lauded for its efficacy in controlling a wide spectrum of annual grasses and broadleaf weeds.[1][2] This technical guide provides a comprehensive overview of dinitramine, focusing on its chemical architecture, physicochemical characteristics, mechanism of action, toxicological profile, and environmental fate. All quantitative data are presented in standardized tables for clarity and comparative analysis. Detailed experimental methodologies, where available, are described to facilitate replication and further investigation. Furthermore, this document incorporates visual representations of key concepts, including its chemical structure, herbicidal mechanism, and a generalized experimental workflow for assessing soil persistence, using the DOT language for graph visualization.
Chemical Structure and Identification
Dinitramine is a synthetic organic compound characterized by a dinitrated trifluoromethyl-substituted phenylenediamine core with a diethylamino group.
Chemical Formula: C₁₁H₁₃F₃N₄O₄[1]
Molecular Weight: 322.24 g/mol
IUPAC Name: N¹,N¹-diethyl-2,6-dinitro-4-(trifluoromethyl)benzene-1,3-diamine[1]
CAS Registry Number: 29091-05-2
Physicochemical Properties
The physicochemical properties of dinitramine are crucial for understanding its behavior in biological and environmental systems. These properties influence its solubility, volatility, and potential for bioaccumulation.
| Property | Value | Reference(s) |
| Physical State | Yellow crystalline solid | [3] |
| Melting Point | 98-99 °C | [3] |
| Boiling Point | 409.1 °C (Predicted) | |
| Density | 1.47 g/cm³ | |
| Water Solubility | 1.1 mg/L at 25 °C | [3] |
| Solubility in Organic Solvents (g/L at 20 °C) | Acetone: 1040, Chloroform: 670, Benzene: 473, Xylene: 227, Ethanol: 107, Hexane: 14 | [3] |
| Vapor Pressure | 3.6 x 10⁻⁶ mm Hg at 25 °C | [3] |
| Octanol-Water Partition Coefficient (log Kow) | 4.30 |
Experimental Protocols: Physicochemical Properties
Melting Point: The melting point of a chemical substance is typically determined using the capillary method, following guidelines such as OECD Guideline 102 . In this method, a small, powdered sample is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is recorded.
Solubility: The OECD Guideline 105 (Water Solubility) and OECD Guideline 116 (Fat Solubility of Solid and Liquid Substances) are standard protocols. For water solubility, the flask method is commonly employed, where a saturated solution of the substance in water is prepared, and the concentration is measured after equilibration. For organic solvents, a similar principle is applied.
Vapor Pressure: The vapor pressure of a substance can be determined using various methods outlined in OECD Guideline 104 . The vapor pressure is a measure of the tendency of a substance to transition into the gaseous phase and is important for assessing its volatility.
Octanol-Water Partition Coefficient (Kow): The octanol-water partition coefficient, a key indicator of a substance's lipophilicity and potential for bioaccumulation, is typically determined using the shake-flask method as described in OECD Guideline 107 . This involves dissolving the substance in a mixture of n-octanol and water and then measuring its concentration in each phase after separation.
Herbicidal Properties and Mechanism of Action
Dinitramine is a selective, pre-emergent herbicide used to control a variety of annual grasses and broadleaf weeds in crops such as cotton, soybeans, and sunflowers.[2] Its herbicidal activity is primarily attributed to its role as a mitotic inhibitor.
The primary mechanism of action for dinitramine, like other dinitroaniline herbicides, is the inhibition of microtubule assembly .[1] Microtubules are essential components of the cytoskeleton in eukaryotic cells and play a critical role in cell division (by forming the mitotic spindle), cell wall formation, and intracellular transport. Dinitramine binds to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules.[1][4] This disruption of microtubule formation leads to a failure in mitosis and ultimately cell death in susceptible plants.
Caption: Dinitramine's herbicidal mechanism of action.
Toxicological Profile
The toxicological data for dinitramine indicates moderate acute toxicity to mammals and higher toxicity to aquatic organisms.
| Parameter | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | 3000 mg/kg | [2] |
| LD₅₀ | Mallard Duck | Oral | >10,000 mg/kg | [2] |
| LD₅₀ | Bobwhite Quail | Oral | 1200 mg/kg | [2] |
| LC₅₀ (96-hour) | Fish (general) | - | 0.590 - 1.52 mg/L | [2] |
Experimental Protocols: Toxicology
Acute oral toxicity studies, such as the determination of LD₅₀ in rats, are typically conducted following standardized protocols like OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or EPA Health Effects Test Guidelines OPPTS 870.1100 . These studies involve administering the substance to animals at various dose levels and observing the mortality rate to determine the dose that is lethal to 50% of the test population. Aquatic toxicity tests, like the 96-hour LC₅₀ in fish, generally follow guidelines such as OECD Guideline 203 (Fish, Acute Toxicity Test) or EPA OPPTS 850.1075 .
Environmental Fate
The environmental persistence and mobility of dinitramine are influenced by factors such as soil type, temperature, and moisture.
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Soil Persistence: Dinitramine is moderately persistent in soil. Its half-life is significantly influenced by temperature, ranging from 31-47 weeks at 10°C to 2.3-3.2 weeks at 30-40°C.[2]
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Degradation: Degradation in soil is primarily mediated by microorganisms.[3] The degradation pathway can involve dealkylation and reduction of the nitro groups.[3]
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Photodegradation: Dinitramine is susceptible to rapid photodegradation when exposed to sunlight, particularly in aqueous solutions.[3]
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Mobility: Due to its low water solubility and tendency to adsorb to soil organic matter, dinitramine has low mobility in soil and is not expected to leach into groundwater.[1]
Caption: A generalized workflow for a dinitramine soil persistence study.
Conclusion
Dinitramine is a potent dinitroaniline herbicide with a well-defined mechanism of action targeting microtubule assembly in susceptible plant species. Its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient, govern its environmental behavior, leading to low mobility in soil and a potential for bioaccumulation. While effective as a herbicide, its toxicity to non-target organisms, especially aquatic life, necessitates careful management and adherence to regulatory guidelines. Further research, particularly in elucidating the detailed experimental conditions of historical studies, would be beneficial for a more complete understanding of this compound. It is important to note that the use of dinitramine is no longer approved in the United States and the European Union.[2]
